[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate
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Overview
Description
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a hydrazinylidene moiety, and methoxyphenyl and methoxybenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxyphenyl and 4-methoxybenzoate derivatives, followed by the introduction of the benzenesulfonamido and hydrazinylidene groups through condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl and benzoate compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for developing drugs to treat diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. It can also be employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonamido group can form strong hydrogen bonds with target proteins, while the hydrazinylidene moiety can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Similar in having methoxyphenyl groups but lacks the benzenesulfonamido and hydrazinylidene moieties.
Disilane-bridged architectures: Share some structural similarities but differ significantly in electronic properties and applications.
Ethyl acetoacetate: Contains similar functional groups but has a simpler structure and different reactivity.
Uniqueness
The uniqueness of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H23N3O7S |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O7S/c1-32-19-11-9-18(10-12-19)24(29)34-21-13-8-17(14-22(21)33-2)15-25-27-23(28)16-26-35(30,31)20-6-4-3-5-7-20/h3-15,26H,16H2,1-2H3,(H,27,28)/b25-15+ |
InChI Key |
HIYSDBRJRVXDCM-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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